molecular formula C14H15N B1294935 4,4'-Dimethyldiphenylamine CAS No. 620-93-9

4,4'-Dimethyldiphenylamine

Cat. No. B1294935
CAS RN: 620-93-9
M. Wt: 197.27 g/mol
InChI Key: RHPVVNRNAHRJOQ-UHFFFAOYSA-N
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Description

4,4’-Dimethyldiphenylamine is an aromatic amine that is used as a hole transporting material that facilitates efficiency mobility of charges in an electrochemical device . It can be used as a hole transporting material in the synthesis of 4,4’-dimethoxydiphenylamine-substituted 9,9’- bifluorenylidene with a power efficiency of 18% which may be used in combination with an electron transporting layer in the fabrication of polymeric solar cells .


Molecular Structure Analysis

The molecular formula of 4,4’-Dimethyldiphenylamine is C14H15N . It has a molecular weight of 197.28 g/mol . The IUPAC name for this compound is 4-methyl-N-(4-methylphenyl)aniline .


Physical And Chemical Properties Analysis

4,4’-Dimethyldiphenylamine is a crystalline substance . It has a melting point of 79°C . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause skin irritation, serious eye irritation, and respiratory irritation .

Scientific Research Applications

  • Polymer Science
    • Application Summary : 4,4’-Dimethyldiphenylamine is used in the industrial synthesis of 4,4’-methylene diphenyl diamine (4,4’-MDA), an important intermediate in polyurethane production .
    • Method of Application : The most common method for synthesizing 4,4’-MDA involves the reaction of aniline and formaldehyde .
    • Results or Outcomes : The molecular understanding of the 4,4’-MDA formation can provide a strategy to prevent side reactions .
  • Chemical Synthesis

    • Application Summary : 4,4’-Dimethyldiphenylamine is used in the synthesis of various chemical compounds .
    • Method of Application : The specific method of application can vary depending on the target compound. It’s often used as a reagent or intermediate in chemical reactions .
    • Results or Outcomes : The outcomes can vary widely depending on the specific synthesis process. In general, it’s used to produce compounds with specific properties for use in various industries .
  • Polymerization

    • Application Summary : 4,4’-Dimethyldiphenylamine can be used in the polymerization process .
    • Method of Application : The polymerization using 4,4’-Dimethyldiphenylamine and diamines can lead to high molecular weight polyurea in dimethyl sulfoxide (DMSO) or tetramethylene sulfone (TMS) .
    • Results or Outcomes : This Near-Infrared (NIR) trans-ureation process is efficient and is achieved in the absence of any catalyst .
  • Real-Time PCR

    • Application Summary : 4,4’-Dimethyldiphenylamine may be used in real-time PCR applications .
    • Method of Application : The specific method of application can vary depending on the specific PCR process .
    • Results or Outcomes : The outcomes can vary widely depending on the specific PCR process .
  • Cell Culture and Transfection

    • Application Summary : 4,4’-Dimethyldiphenylamine may be used in cell culture and transfection applications .
    • Method of Application : The specific method of application can vary depending on the specific cell culture and transfection process .
    • Results or Outcomes : The outcomes can vary widely depending on the specific cell culture and transfection process .
  • Cell and Gene Therapy

    • Application Summary : 4,4’-Dimethyldiphenylamine may be used in cell and gene therapy applications .
    • Method of Application : The specific method of application can vary depending on the specific cell and gene therapy process .
    • Results or Outcomes : The outcomes can vary widely depending on the specific cell and gene therapy process .

Safety And Hazards

4,4’-Dimethyldiphenylamine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-methyl-N-(4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPVVNRNAHRJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060726
Record name 4,4'-Dimethyldiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dimethyldiphenylamine

CAS RN

620-93-9
Record name Bis(4-methylphenyl)amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=620-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-methyl-N-(4-methylphenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-methyl-N-(4-methylphenyl)-
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Record name 4,4'-Dimethyldiphenylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-p-tolylamine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.692
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a 500-ml four-necked flask were charged 56 ml of 1,2,3,4-tetrahydronaphthalene (boiling point: 207° C.) as a solvent and 91.1 g (0.83 mol) of p-toluidine, followed by the addition of 25.6 g (0.23 mol) of anhydrous calcium chloride and 30.8 g (0.23 mol) of anhydrous aluminum chloride under stirring. The resulting mixture was reacted at 210 to 220° C. for 3 hours under a nitrogen atmosphere. After cooling, the reaction mixture was added with 126 ml of toluene, followed by charging in 160 g of ice water. The resulting mixture was stirred and allowed to stand, and then the resulting water layer was separate out. The organic layer was washed successively with 150 ml of a 5% aqueous solution of hydrochloric acid, 100 ml of a 5% aqueous solution of sodium bicarbonate and 100 ml of water. After removal of the organic solvent by distillation under reduced pressure, 80 ml of methanol was added to the residue and the mixture was crystallized overnight at −3 to −8° C. The resulting crystals were collected by filtration, washed with 30 ml of methanol and then dried, whereby 57.1 g (yield: 69.8%) of the title compound was obtained as white crystals. As a result of HPLC. analysis (column: YMC-A-312, detection UV: 280 nm, flow rate: 1.0 ml/min, eluent: acetonitrile/water=8/2), the compound was found to have a purity of 99.8%.
Quantity
91.1 g
Type
reactant
Reaction Step One
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step Two
Quantity
56 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
160 g
Type
solvent
Reaction Step Four
Yield
69.8%

Synthesis routes and methods II

Procedure details

To a round bottom flask (3 L) equipped with a condenser a Dean-Stark trap, a mechanical stirrer, and an argon-outlet with a thermometer, was added 4'-methylacetanilide (448 g, 3.0 mol), 4-iodotoluene (746 g, 3.4 mol, from Aldrich), potassium carbonate (830 g, 6.0 mol), copper sulfate (20 g), and toluene (50 mL). The reaction mixture was heated at 210° C. for 24 hours in an oil bath. The resulting solution was decanted to a round bottom flask (5 L) and the remaining solid was washed with hot ethanol (3×500). To the combined mixtures were added potassium hydroxide (340 g) and water (400 mL) and then refluxed for 24 h. To resulting solution was added concentrated HCI (400 mL) dropwise followed by toluene (1,000 mL). The mixture was refluxed for 10 min. The hot organic layer (top) was separated, washed with a hot water (500 mL×2), and concentrated under reduced pressure. The resulting solid was recrystallized from the mixture of toluene (100 mL) and hexanes (700 mL). The obtained wet crystals were ground with a mortar and pestle, filtered, washed with hexanes (100 mL), and dried in air for 24 hours to give brown crystals (360 g, 6 mol). The filtrate was concentrated under reduced pressure and recrystallized from the mixture of toluene (20 mL) and hexanes (150 mL) to give a brown solid (120 g, second crop). The combined solid was distilled at 165 oC. and 1 Torr to give a white solid (445 g) while the forerun first portion (15 g, distilled at 65-80°C. and 1 Torr) was discarded. The white solid was recrystallized from hexanes (500 mL) to give a white solid (422 g, 71% yield). Melting point: 80-82° C. (lit. 79°oo C. TCl catalog) 1H-NMR (CDCl3): 7.04 (d, 4H), 6.93 (d, 4H), 5.45 (s, br, 1H), 2.33 (s, 6H) ppm. Note that when iodotoluenes from Oakwood Product Inc., or Charkit Chemical Inc., were used, the above reaction was very slow. Three portions of CuSO4 (50 g) was added every 10 hours and the reaction was completed in 40 hours (over 95% conversion of 4'-methylacetanilide). During work-up after hydrolysis, suction filtraton was required to remove copper residues.
[Compound]
Name
iodotoluenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-Dimethyldiphenylamine
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Citations

For This Compound
84
Citations
H Okawa, H Koyama, T Inazu, T Yoshino - Bulletin of the Chemical …, 1970 - journal.csj.jp
Two quadridentate chelating agents, 4,4′-dimethyl-2,2′-bis(salicylideneaminomethyl)diphenyl ether and 4,4′-dimethyl-2,2′-bis(salicylideneaminoinethyl)diphenylarnine, which …
Number of citations: 5 www.journal.csj.jp
VR Holland, BC Saunders - Tetrahedron, 1966 - Elsevier
Previous work has shown that the peroxidation of p-toluidine gives a complex mixture of six products one of which is 4,4′-dimethyldiphenylamine. It has also been suggested 2 that4-…
Number of citations: 4 www.sciencedirect.com
JM Birchall, DH Thorpe - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
The rearrangement of N-anisoyl-, N-(p-chlorobenzoyl)- or N-(p-nitrobenzoyl)-diphenylamine in polyphosphoric acid at 110–160 yields mainly the corresponding 9-arylacridine with, in …
Number of citations: 3 pubs.rsc.org
BC Saunders, PJG Mann - Journal of the Chemical Society (Resumed), 1940 - pubs.rsc.org
… proceeds presumably with the elimination of ammonia, as also must the conversion of 9-toluidine into 4 : 4'-dimethyldiphenylamine. Whether this process is really an oxidation or a true …
Number of citations: 3 pubs.rsc.org
A Saeed, S Muhammad, S Rehman, S Bibi… - Journal of Molecular …, 2020 - Elsevier
The present study explores a series of novel donor-π-acceptor (D-π-A) molecules containing 4,4′-dimethyldiphenylamine moiety as donor, 4,4′-dinitrodiphenylborane as acceptor …
Number of citations: 33 www.sciencedirect.com
T KAMETANI, K OGASAWARA - Chemical and Pharmaceutical …, 1968 - jstage.jst.go.jp
The oxidation similar to the procedure in case of p-cresol was carried out, but, instead of our expected carbazole derivative (I), three unexpected oxidized products were isolated, an …
Number of citations: 3 www.jstage.jst.go.jp
S Gong, YL Chang, K Wu, R White, ZH Lu… - Chemistry of …, 2014 - ACS Publications
A new host material of (4-{1-[4-(diphenylphosphoryl)phenyl]cyclohexyl}phenyl)bis(4-methylphenyl)amine (POPCPA) is designed and synthesized by integrating electron-donating 4,4′-…
Number of citations: 82 pubs.acs.org
VR Holland, BC Saunders - Tetrahedron, 1969 - Elsevier
The peroxidase catalysed oxidation of a mixture of p-toluidine and 4-chloroaniline gives rise to a large number of products. The major products, aminoanilinobenzoquinone dianils, are …
Number of citations: 8 www.sciencedirect.com
GMK Hughes, BC Saunders - Journal of the Chemical Society …, 1956 - pubs.rsc.org
… , and an" ungreenable" aniline black; that of 9-toluidine alone gives 4-amino-2: 5-toluquinone di-p-tolylimine, 4-P-toluidino-2: 5-toluquinone bis-9-tolylimine, 4: 4'-dimethyldiphenylamine…
Number of citations: 4 pubs.rsc.org
K Adamic, KU Ingold - Canadian Journal of Chemistry, 1969 - cdnsciencepub.com
The radicals formed in the amine inhibited, α,α′-azo-bis-isobutyronitrile initiated, decomposition of t-butyl hydroperoxide at 65 have been examined by electron spin resonance. In the …
Number of citations: 35 cdnsciencepub.com

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